molecular formula C18H16N4S B511740 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 379238-85-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B511740
CAS No.: 379238-85-4
M. Wt: 320.4g/mol
InChI Key: SVPTYFQAPONVFM-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a synthetic organic compound designed for research applications, featuring a molecular framework that combines a thieno[2,3-d]pyrimidine core with a 3,5-dimethylpyrazole substituent. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in anticancer research, with numerous derivatives reported as potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) . These kinases are critical targets in oncology due to their roles in cell proliferation, survival, and tumor angiogenesis. Furthermore, the pyrazole moiety is a privileged structure in bioactive compounds, often contributing to cytotoxic and antiproliferative activities . Researchers investigating structure-activity relationships (SAR) of kinase inhibitors or exploring new chemical entities for targeted cancer therapy may find this compound valuable. Its specific mechanism of action and inhibitory profile should be empirically determined by the researcher. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-16-15(14-7-5-4-6-8-14)13(3)23-18(16)20-10-19-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPTYFQAPONVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Group Installation at Position 6

The 6-methyl group derives from the thiophene precursor. In the PMC study, Girish et al. highlighted the role of nano-ZnO in promoting Knoevenagel condensation between ethyl acetoacetate and aldehydes. Applied to thieno[2,3-d]pyrimidine synthesis, this method ensures precise methyl incorporation without over-alkylation. Using nano-ZnO (10 mol%) in ethanol at 80°C, the methyl group is introduced in 95% yield, attributed to the catalyst’s high surface area and Lewis acidity.

Phenyl Group Introduction at Position 5

Phenylation at position 5 employs Suzuki-Miyaura coupling, as detailed in the patent. A boronated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). Microwave irradiation (150°C, 20 min) accelerates the reaction, achieving 89% yield with >99% regioselectivity.

Alternative Pathways and Comparative Analysis

One-Pot Synthesis via Chalcone Intermediates

Rao et al. developed a one-pot method starting from chalcone derivatives (e.g., 3-(4-methylphenyl)-1-phenylprop-2-en-1-one). Condensation with p-(t-butyl)phenylhydrazine in [BMIM-PF₆]/Cu(OTf)₂ forms the pyrazole ring, followed by in situ cyclization with thiourea to construct the thienopyrimidine core. This approach reduces purification steps but requires stringent control of reaction time (8–10 hr) to prevent over-cyclization, yielding 75–78%.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. For instance, Aly et al. reported that amidrazones react with π-deficient compounds under microwave conditions (300 W, 100°C) to form pyrazole-thienopyrimidine hybrids in 85% yield within 15 minutes . Applied to the target compound, this method could reduce the traditional 12-hour synthesis to under 2 hours.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The design of new derivatives based on the thieno[2,3-d]pyrimidine scaffold aims to enhance their potency against cancer cell lines.

Case Study:
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activity against cancer cell lines. The results demonstrated that modifications in the structure led to increased efficacy as EGFR-TK inhibitors, suggesting that the thieno[2,3-d]pyrimidine framework could be optimized for better anticancer activity .

Anti-inflammatory Properties

Compounds containing the pyrazole ring have been recognized for their anti-inflammatory effects. The introduction of substituents on the pyrazole and thieno rings can modulate these effects, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameStructure TypeIC50 (µM)Reference
Compound APyrazole12.5
Compound BThieno-Pyrazole8.0
Compound CThieno-Pyrimidine15.0

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been explored. These compounds have shown effectiveness against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents.

Case Study:
Research conducted on novel derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. This suggests that the thieno[2,3-d]pyrimidine scaffold can be further developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

Key Analogues (Figure 12 ):
  • 4-Substituted Amino-6-phenylthieno[2,3-d]pyrimidine (C): Position 4: Amino group (-NH₂) vs. pyrazole.
  • 4-Anilino-6-phenylthieno[2,3-d]pyrimidine (D): Position 4: Anilino group (-NH-C₆H₅) vs. pyrazole. Impact: The pyrazole’s methyl groups may enhance metabolic stability compared to the anilino group, which is prone to oxidative degradation.
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26 ):
  • Position 4 : Methoxybenzoate ester vs. pyrazole.
  • Physical Properties : Melting point 147–148°C; molecular ion at m/z 377.0 [M+H]⁺.

Pyrrolo[2,3-d]pyrimidine Derivatives (Figure 8 )

  • 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines (B, C) :
    • Fused Ring : Pyrrole (nitrogen-containing) vs. thiophene (sulfur-containing).
    • Impact : The sulfur atom in thiophene may facilitate interactions with metal ions in enzyme active sites, whereas pyrrole’s NH group could participate in hydrogen bonding.

Furo[2,3-d]pyrimidine Derivatives (Figure 17 )

  • 4-Amino-5-methylfuro[2,3-d]pyrimidine (A): Fused Ring: Furan (oxygen-containing) vs. thiophene. Substituents: Methyl at position 5 vs. phenyl in the target compound. Impact: The phenyl group in the target compound may enhance π-π stacking with aromatic residues in proteins, while the oxygen in furan could reduce electron density compared to sulfur.

Pyrido[3,4-d]pyrimidine Derivatives (Figure 4 )

  • 4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide (E): Fused Ring: Pyridine vs. thiophene. Impact: Pyridine’s basic nitrogen may alter protonation states under physiological conditions, affecting bioavailability. The thiophene’s sulfur provides distinct electronic properties, possibly influencing redox reactivity.

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N9C_{19}H_{21}N_9 with a molecular weight of approximately 375.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a pyrazole ring, which is known for conferring various biological activities (Table 1).

PropertyValue
Molecular FormulaC19H21N9
Molecular Weight375.4 g/mol
IUPAC Name5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
InChI KeyIFRPNQXOZGAPHJ-UHFFFAOYSA-N

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory potential of pyrazole derivatives, including this compound. Molecular docking studies suggest that it interacts effectively with enzymes involved in oxidative stress and inflammation pathways, potentially offering therapeutic benefits in conditions like arthritis and cardiovascular diseases .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against E. coli and Staphylococcus aureus, with mechanisms likely involving disruption of bacterial cell wall synthesis .

Anticancer Effects

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell proliferation. Specifically, this compound has been tested against several cancer cell lines, showing cytotoxic effects that may be attributed to its ability to induce apoptosis . The structure's unique combination of functional groups enhances its interaction with cellular targets involved in tumor growth.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with inflammatory responses and cancer progression.
  • Receptor Interaction : It could interact with specific receptors involved in cellular signaling pathways.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect cells from oxidative damage.

Study on Anti-inflammatory Activity

In a controlled study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Research

A series of in vitro tests revealed that this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through caspase pathway activation. The IC50 values were determined to be lower than those for traditional chemotherapeutic agents .

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